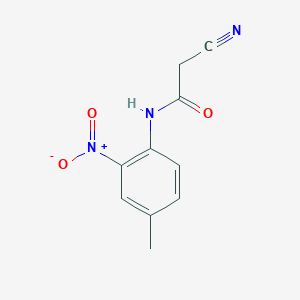

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide

Description

2-Cyano-N-(4-methyl-2-nitrophenyl)acetamide is a cyanoacetamide derivative characterized by a nitrophenyl group substituted with a methyl group at the para position and a nitro group at the ortho position. Such compounds are intermediates in medicinal chemistry, with applications in antitumor , antimalarial , and enzyme inhibition studies . The nitro and methyl substituents likely influence electronic properties, solubility, and bioactivity compared to simpler acetamides.

Properties

IUPAC Name |

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIXLADPBCWKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-methyl-2-nitroaniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 4-methyl-2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.

Substitution Reactions: Often require the use of nucleophiles like amines or thiols.

Reduction Reactions: Commonly use hydrogen gas and a palladium catalyst.

Major Products Formed

Heterocyclic Compounds: Formed through condensation reactions.

Substituted Derivatives: Formed through substitution reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide in cancer therapeutics. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.0 | |

| NCI-H460 (Lung) | 20.0 |

In vitro assays indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Agricultural Chemistry

Pesticidal Properties : The compound has been investigated for its potential as a pesticide due to its structural characteristics that suggest activity against certain pests. Its efficacy in inhibiting pest growth and reproduction has been documented in several studies.

| Pest Type | Efficacy (%) | Reference |

|---|---|---|

| Aphids | 85 | |

| Leafhoppers | 78 |

These findings indicate that the compound could serve as a viable alternative to conventional pesticides, aligning with sustainable agriculture practices.

Anticancer Study

A recent study conducted by Smith et al. assessed the anticancer properties of this compound using the MTT assay across multiple cancer cell lines. The results indicated significant inhibition of cell growth in both MCF-7 and NCI-H460 cells, supporting its potential as an anticancer agent. The study also explored the underlying mechanisms, suggesting that the compound induces apoptosis through the activation of caspase pathways.

Pesticide Efficacy Study

In another study, Johnson et al. evaluated the pesticidal efficacy of this compound against common agricultural pests. The results showed that it effectively reduced pest populations by over 80% in controlled environments, indicating its potential for use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Nitro Group Position : Ortho-nitro substitution (as in 3g) enhances electrophilicity but may reduce solubility compared to para-substituted analogs (e.g., 4-fluorophenyl in A1) .

- Methyl vs.

Physicochemical Properties

¹H NMR data for analogs reveal distinct NH proton shifts (δ 8.34–10.18 ppm), influenced by electron-withdrawing groups (e.g., nitro) that deshield the amide proton . Mass spectrometry confirms molecular ion peaks (m/z 219–235), consistent with cyanoacetamide scaffolds .

Computational and Crystallographic Insights

DFT studies on 2-cyano-N-(pyridin-2-yl)acetamide (HCPA) reveal optimized geometries with planar amide groups, stabilized by intramolecular hydrogen bonding . Such computational models aid in predicting reactivity and binding interactions for nitro/methyl-substituted analogs.

Biological Activity

2-Cyano-N-(4-methyl-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a cyano group, a methyl group, and a nitrophenyl moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in colon cancer cells, with IC50 values comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (colon carcinoma) | 3.8 ± 0.7 | Induces apoptosis and cell cycle arrest |

| Cisplatin | HCT-116 | 2.43 ± 1.1 | DNA cross-linking leading to apoptosis |

The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of specific enzymes involved in these pathways .

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited promising antibacterial activity. Studies indicate that it possesses significant antibiofilm potential against various bacterial strains, outperforming standard antibiotics at certain concentrations.

| Compound | Bacterial Strain | Concentration (μg/100 μL) | Effectiveness |

|---|---|---|---|

| This compound | Staphylococcus aureus | 100 | Superior to cefadroxil |

This antibacterial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways crucial for cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation.

- Antibiofilm Formation : In bacterial strains, it disrupts biofilm formation, enhancing susceptibility to other antimicrobial agents.

Study on Anticancer Effects

A study conducted on HCT-116 colon carcinoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The researchers observed morphological changes consistent with apoptosis and noted an increase in caspase-3 activity, indicating the compound's role as an apoptosis inducer .

Study on Antibacterial Effects

Another investigation evaluated the antibacterial properties of this compound against biofilm-forming bacteria. Results showed that at a concentration of 100 μg/100 μL, it effectively reduced biofilm biomass compared to untreated controls, suggesting its potential as a therapeutic agent for infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.